4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid
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Overview
Description
The compound “4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid” is likely to be an organic compound containing an indazole ring, which is a type of nitrogen-containing heterocycle . The indazole ring is substituted at the 3-position with a methyl group and at the 1-position with a 4-oxobutanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indazole ring substituted with a methyl group and a 4-oxobutanoic acid group . The exact structure would depend on the specific locations of these substituents on the indazole ring .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would likely be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make this compound acidic and polar .Scientific Research Applications
Transformation in Chemical Synthesis
- A study by Urška Bratušek et al. (1998) discusses the transformation of related compounds, which provides insights into the synthesis processes involving similar structures to 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid. This research is important for understanding chemical transformations and synthesis techniques (Bratušek, Hvala, & Stanovnik, 1998).
Analogs and Antiinflammatory Activity
- Research by M. Kuchař et al. (1995) focuses on analogs of a similar compound, evaluating their anti-inflammatory activity. This indicates potential medical applications for compounds structurally related to this compound (Kuchař, Vosátka, Poppová, Knězová, Panajotovová, Tomková, & Taimr, 1995).
Cannabimimetic Indazole Derivatives
- A 2015 study by Zhenhua Qian et al. identifies four cannabimimetic indazole and indole derivatives, showcasing the role of similar compounds in the analysis of psychoactive substances. This highlights the importance of such compounds in forensic toxicology (Qian, Hua, Liu, & Jia, 2015).
Analgesic, Antiinflammatory and Antipyretic Activities
- L. Mosti et al. (1992) synthesized and studied compounds including 4-substituted 1-methyl-1H-indazoles, similar to the compound , for their analgesic, anti-inflammatory, and antipyretic properties (Mosti, Menozzi, Fossa, Schenone, Lampa, Parrillo, D'Amisco, & Rossi, 1992).
Molecular Structure Analysis
- A study by Rahul Raju et al. (2015) on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, delves into its molecular structure, hyperpolarizability, and electrostatic potential, offering insights into the physical and chemical properties of related compounds (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-methylindazol-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-9-4-2-3-5-10(9)14(13-8)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYAUNRNMLOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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